molecular formula C10H11F2NO B12309322 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine

Cat. No.: B12309322
M. Wt: 199.20 g/mol
InChI Key: STKOFIQOIXGNCK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is an organofluorine compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine typically involves the reaction of phenyl isocyanate with difluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the oxazolidine ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated phenyl oxazolidinones.

    Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of difluoromethylated phenyl amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is unique compared to other similar compounds due to the presence of the difluoromethyl group. Similar compounds include:

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-(difluoromethyl)-4-phenyl-1,3-oxazolidine

InChI

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2

InChI Key

STKOFIQOIXGNCK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(O1)C(F)F)C2=CC=CC=C2

Origin of Product

United States

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